1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene
Description
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is a fluorinated aromatic ether characterized by a methoxy group at the para position of a benzene ring and a 1,1,2,2-tetrafluoro-2-phenylethoxy substituent. Its synthesis involves fluoroalkylation reactions, as reported by Zhang et al. (2020), where 4-methoxyphenol undergoes sequential lithiation and halogenation steps to introduce tetrafluoroethyl groups . Prof. Huang’s work (2020) further corroborates this method, highlighting its utility in preparing crosslinked polymers with high thermal stability, such as poly(methyl methacrylate) derivatives .
The compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing tetrafluoroethyl group and the bulky phenyl moiety. These features make it valuable in materials science, particularly in synthesizing thermally stable polymers .
Properties
Molecular Formula |
C15H12F4O2 |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H12F4O2/c1-20-12-7-9-13(10-8-12)21-15(18,19)14(16,17)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
WCFLGNZYOWXMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1,1,2,2-tetrafluoro-2-phenylethanol with 1-methoxy-4-bromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets. The methoxy group and the tetrafluoro-phenylethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituents
4-(1,1,2,2-Tetrafluoroethoxy)Toluene (CAS 1737-11-7)
- Molecular Formula : C₉H₈F₄O
- Structure : Features a methyl group (toluene backbone) and a tetrafluoroethoxy group at the para position.
- Properties : Lower molecular weight and simpler structure compared to the target compound. Used as an intermediate in fluorinated solvent systems .
- Key Difference : Lacks the phenyl group in the tetrafluoroethyl chain, reducing steric hindrance and lipophilicity.
2-(1,1,2,2-Tetrafluoroethoxy)Toluene (CAS 42145-66-4)
- Molecular Formula : C₉H₈F₄O
- Structure : Methyl and tetrafluoroethoxy groups at ortho positions.
- Properties : Altered regiochemistry affects electronic distribution and reactivity. Likely less thermally stable than the para-substituted target compound .
1-Bromo-4-(1,1,2,2-Tetrafluoro-2-Methoxyethyl)Benzene (CID 137952055)
- Molecular Formula : C₉H₇BrF₄O
- Structure : Bromine replaces the methoxy group, with a tetrafluoro-methoxyethyl chain.
Functional Group Variations
1-Methoxy-4-[(Pentafluoropropyl)Thio]Benzene
- Structure : Replaces the oxygen ether linkage with a thioether (-S-) and a pentafluoropropyl group.
- Properties : Sulfur’s polarizability increases chemical stability but complicates synthesis; branched side products are challenging to isolate .
1,1,2,2-Tetrafluoro-1,2-Bis(4-Fluorophenyl)Ethane
- Structure : Two para-fluorophenyl groups attached to a tetrafluoroethane backbone.
Application-Driven Comparisons
Pesticide Derivatives
- 1-Methoxy-4-(1,2,2,2-Tetrachloroethyl)Benzene : A chlorinated analog used as a pesticide, demonstrating how halogen type (Cl vs. F) influences biological activity and environmental persistence .
- Etofenprox : A structurally complex ether with ethoxyphenyl and methylpropoxy groups, highlighting the role of ether linkages in pesticidal efficacy .
Polymer Precursors
- The target compound’s thermal stability (via tetrafluoroethyl groups) contrasts with non-fluorinated analogs like 1-methoxy-4-(2-propenyl)benzene, which is volatile and used in fragrances .
Data Tables
Table 1: Structural and Functional Comparison
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